molecular formula C7H6F3NS B070248 2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine CAS No. 162965-54-0

2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine

Cat. No.: B070248
CAS No.: 162965-54-0
M. Wt: 193.19 g/mol
InChI Key: FCLUQYUDEKXIKH-UHFFFAOYSA-N
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Description

2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine is an organic compound with the molecular formula C7H6F3NS It is characterized by the presence of a trifluoroethyl group attached to a sulfanyl group, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine typically involves the reaction of pyridine with 2,2,2-trifluoroethyl sulfide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine, followed by the addition of 2,2,2-trifluoroethyl sulfide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. Additionally, the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-ol
  • 2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid
  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate

Uniqueness

This compound is unique due to its combination of a trifluoroethyl group and a pyridine ring, which imparts distinct chemical properties. The presence of the trifluoroethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2,2,2-trifluoroethylsulfanyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NS/c8-7(9,10)5-12-6-3-1-2-4-11-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLUQYUDEKXIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625209
Record name 2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162965-54-0
Record name 2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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